Cas no 1018534-61-6 (3-3-(N-methylacetamido)phenylpropanoic acid)

3-3-(N-methylacetamido)phenylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-3-(N-methylacetamido)phenylpropanoic acid
- EN300-11783070
- 3-[3-(N-methylacetamido)phenyl]propanoic acid
- 1018534-61-6
-
- インチ: 1S/C12H15NO3/c1-9(14)13(2)11-5-3-4-10(8-11)6-7-12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16)
- InChIKey: WCMKIJYIPYQIFD-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=CC=C(C=1)N(C(C)=O)C)=O
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.6Ų
3-3-(N-methylacetamido)phenylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11783070-0.5g |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 0.5g |
$1111.0 | 2023-05-25 | ||
Enamine | EN300-11783070-2500mg |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 2500mg |
$2464.0 | 2023-10-03 | ||
Enamine | EN300-11783070-0.25g |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 0.25g |
$1065.0 | 2023-05-25 | ||
Enamine | EN300-11783070-1.0g |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 1g |
$1157.0 | 2023-05-25 | ||
Enamine | EN300-11783070-2.5g |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 2.5g |
$2268.0 | 2023-05-25 | ||
Enamine | EN300-11783070-250mg |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 250mg |
$1156.0 | 2023-10-03 | ||
Enamine | EN300-11783070-5000mg |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 5000mg |
$3645.0 | 2023-10-03 | ||
Enamine | EN300-11783070-50mg |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 50mg |
$1056.0 | 2023-10-03 | ||
Enamine | EN300-11783070-10000mg |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 10000mg |
$5405.0 | 2023-10-03 | ||
Enamine | EN300-11783070-0.05g |
3-[3-(N-methylacetamido)phenyl]propanoic acid |
1018534-61-6 | 0.05g |
$972.0 | 2023-05-25 |
3-3-(N-methylacetamido)phenylpropanoic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
3-3-(N-methylacetamido)phenylpropanoic acidに関する追加情報
3-(N-Methylacetamido)phenylpropanoic Acid: A Comprehensive Overview
3-(N-Methylacetamido)phenylpropanoic acid, identified by the CAS number 1018534-61-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. The name itself highlights its structural components: a phenyl group substituted with an N-methylacetamido group at the 3-position, connected to a propanoic acid moiety. This combination of functional groups imparts distinctive chemical and biological properties, making it a subject of extensive research.
The synthesis of 3-(N-Methylacetamido)phenylpropanoic acid involves a series of well-defined chemical reactions, including nucleophilic substitutions, acetylations, and oxidations. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial applications. The compound's stability under different environmental conditions has also been thoroughly investigated, providing insights into its storage and handling requirements.
In terms of physical properties, 3-(N-Methylacetamido)phenylpropanoic acid exhibits a melting point of approximately 150°C and a solubility profile that makes it suitable for various aqueous and organic solvents. Its molecular weight is around 255 g/mol, contributing to its moderate volatility. These characteristics are crucial for its application in pharmaceutical formulations, where bioavailability and delivery mechanisms are paramount.
The biological activity of 3-(N-Methylacetamido)phenylpropanoic acid has been a focal point of recent studies. Research indicates that this compound possesses potent anti-inflammatory properties, attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, it has shown promise as an analgesic agent, demonstrating efficacy in reducing pain in preclinical models. These findings underscore its potential as a lead compound for developing novel therapeutic agents targeting inflammatory diseases and chronic pain conditions.
Recent breakthroughs in computational chemistry have further elucidated the molecular interactions of 3-(N-Methylacetamido)phenylpropanoic acid. Molecular docking studies reveal that the compound interacts with key residues in the active sites of target enzymes, enhancing its binding affinity. Such insights are invaluable for rational drug design, enabling researchers to modify the structure further to improve potency and selectivity.
In the context of pharmacokinetics, studies on 3-(N-Methylacetamido)phenylpropanoic acid have provided critical data on its absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical trials indicate that the compound is well-absorbed orally and exhibits favorable bioavailability. Its metabolic pathways involve cytochrome P450 enzymes, with primary metabolites identified through mass spectrometry analysis. These findings are essential for assessing the compound's safety profile and optimizing dosing regimens.
The application of 3-(N-Methylacetamido)phenylpropanoic acid extends beyond pharmacology into materials science. Its ability to form stable crystalline structures makes it a candidate for advanced materials such as sensors and drug delivery systems. Researchers have explored its use in polymer matrices, where it enhances mechanical properties without compromising biocompatibility.
In conclusion, 3-(N-Methylacetamido)phenylpropanoic acid, with its unique structure and multifaceted properties, represents a promising compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical behavior and biological effects, paving the way for innovative uses in medicine and beyond.
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